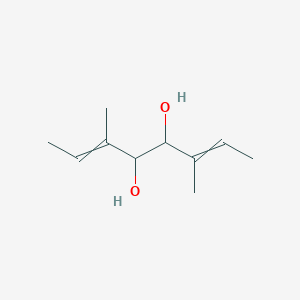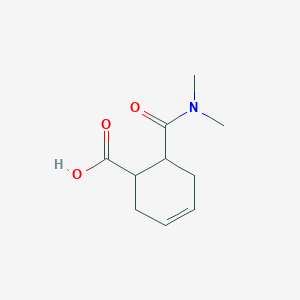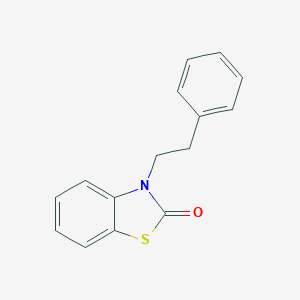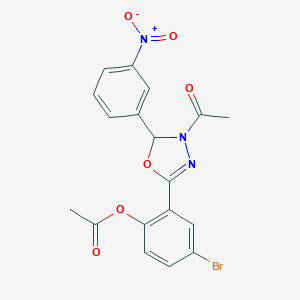
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a compound that has attracted a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as TZP, and it has been synthesized using different methods. In
作用机制
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, studies have shown that TZP induces apoptosis, which is programmed cell death, in cancer cells. TZP also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, TZP has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has several biochemical and physiological effects. TZP has been shown to reduce the expression of matrix metalloproteinase (MMP)-2 and MMP-9, which are enzymes involved in tumor invasion and metastasis. TZP also inhibits the expression of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. In addition, TZP has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and cancer.
实验室实验的优点和局限性
One of the advantages of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is its ability to inhibit tumor growth and angiogenesis. This makes it a promising candidate for cancer therapy. However, one of the limitations of TZP is its low solubility in water, which can affect its bioavailability and efficacy. Another limitation is the lack of information on its pharmacokinetics and toxicity.
未来方向
For research include investigating its pharmacokinetics and toxicity, exploring its potential applications in combination therapy, improving its solubility and bioavailability, and investigating its potential applications in other fields.
合成方法
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has been achieved using different methods. One of the most common methods is the reaction of 2-mercaptothiazole with ethyl acrylate, followed by cyclization with chloroacetyl chloride. Another method involves the reaction of thiosemicarbazide with ethyl acrylate, followed by cyclization with chloroacetyl chloride. Both methods have been successful in synthesizing 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide with good yields.
科学研究应用
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that TZP has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TZP has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
属性
分子式 |
C9H9N3O3S2 |
|---|---|
分子量 |
271.3 g/mol |
IUPAC 名称 |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H9N3O3S2/c1-4(5-7(14)12-9(15)17-5)6(13)11-8-10-2-3-16-8/h2-5H,1H3,(H,10,11,13)(H,12,14,15) |
InChI 键 |
UZIAJDIRXXUBQB-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)NC2=NC=CS2 |
规范 SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B228139.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B228143.png)


![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)


![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)